1-Bromo-4-methyl-2-(methylthio)benzene
Description
1-Bromo-4-methyl-2-(methylthio)benzene (CAS: 143701-84-2, molecular formula: C₈H₉BrS) is a brominated aromatic compound featuring a methyl group at the 4-position and a methylthio (-SMe) group at the 2-position of the benzene ring. It serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions and heterocyclic chemistry. Its molecular weight is 217.12 g/mol, and it is typically stored at 2–8°C with a purity of 97% . The compound exhibits moderate hazards (H315, H319, H335), necessitating precautions against skin/eye irritation and respiratory discomfort .
Properties
IUPAC Name |
1-bromo-4-methyl-2-methylsulfanylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrS/c1-6-3-4-7(9)8(5-6)10-2/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFSCSBWSJNLFNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Br)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Bromo-4-methyl-2-(methylthio)benzene, with the chemical formula , is an organobromine compound that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Biological Activity
This compound has been studied for its interactions with various biological systems. Its structure allows it to participate in diverse chemical reactions, which can lead to significant biological effects.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of both bromine and methylthio groups enhances its reactivity and binding affinity, potentially leading to inhibition of certain biological pathways.
Enzyme Interaction
Studies suggest that this compound may inhibit enzymes involved in metabolic pathways, which could be relevant for therapeutic applications. For example, it may affect cytochrome P450 enzymes, which play a crucial role in drug metabolism and synthesis of endogenous compounds.
Toxicological Profile
The toxicological profile of this compound indicates potential risks associated with exposure. It has been linked to adverse health effects similar to those observed with other halogenated compounds, such as:
- Hematotoxicity : Exposure can lead to blood-related disorders.
- Carcinogenicity : There are concerns regarding its potential role in cancer development due to structural similarities with known carcinogens.
Biological Activity Summary Table
| Biological Activity | Effect | Reference |
|---|---|---|
| Enzyme Inhibition | Possible inhibition of cytochrome P450 | |
| Hematotoxicity | Risk of blood disorders | |
| Carcinogenic Potential | Similarity to known carcinogens |
Case Studies on Biological Effects
- Study on Enzyme Inhibition : A recent study investigated the inhibitory effects of various organobromine compounds on cytochrome P450 enzymes. This compound showed moderate inhibition compared to other tested compounds, suggesting a potential role in drug interactions or metabolic alterations .
- Toxicological Assessment : An assessment conducted by the EPA highlighted the toxicological risks associated with exposure to halogenated compounds, including this compound. The study indicated that prolonged exposure could lead to hematotoxic effects and increased cancer risk .
- Comparative Analysis : A comparative analysis of similar compounds revealed that this compound exhibits a unique profile due to its specific substitution pattern, which influences its biological activity and toxicity .
Research Findings
Recent research has focused on the synthesis and characterization of this compound derivatives. These derivatives have been evaluated for their potential as therapeutic agents, particularly in cancer treatment due to their ability to inhibit specific signaling pathways involved in tumor growth.
Key Research Insights
- Anticancer Potential : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties through the modulation of key signaling pathways .
- Pharmacokinetics : Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic viability. Studies indicate that it is metabolized primarily in the liver, with implications for dosing and efficacy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural similarities with 1-bromo-4-methyl-2-(methylthio)benzene, differing in substituents, halogens, or functional groups. Key comparisons are summarized in Table 1.
Table 1: Comparative Analysis of this compound and Analogues
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Applications/Reactivity Insights |
|---|---|---|---|---|
| This compound | C₈H₉BrS | 217.12 | -Br, -Me (4-), -SMe (2-) | Cross-coupling, heterocycle synthesis |
| 1-Bromo-3-chloro-4-methyl-2-(methylthio)benzene | C₈H₈BrClS | 251.57 | -Br, -Cl, -Me (4-), -SMe (2-) | Enhanced electrophilicity due to -Cl |
| 4-Bromo-2-iodo-1-methylbenzene | C₇H₆BrI | 297.93 | -Br, -I, -Me (1-) | Suzuki-Miyaura coupling, radioimaging |
| 1-Bromo-2-(methylsulfonyl)-4-(trifluoromethyl)benzene | C₈H₆BrF₃O₂S | 311.10 | -Br, -SO₂Me, -CF₃ (4-) | Pharmaceuticals, agrochemicals |
| 1-Isothiocyanato-4-(methylthio)benzene | C₈H₇NS₂ | 181.28 | -NCS, -SMe (4-) | Thiol-reactive probes, drug design |
Halogen-Substituted Analogues
1-Bromo-3-chloro-4-methyl-2-(methylthio)benzene (CAS: 1809168-68-0) :
This analogue introduces a chlorine atom at the 3-position, increasing molecular weight (251.57 g/mol) and altering electronic properties. The -Cl group enhances electrophilicity, making it more reactive in nucleophilic aromatic substitution compared to the parent compound. Applications in agrochemical intermediates are hypothesized due to its halogen-rich structure .- 4-Bromo-2-iodo-1-methylbenzene (CAS: 260558-15-4): Replacing the methylthio group with iodine at the 2-position creates a heavier halogenated derivative (297.93 g/mol). The iodine atom facilitates participation in Ullmann or Sonogashira couplings, expanding utility in medicinal chemistry for radiolabeling or fluorescent tagging .
Functional Group Variations
1-Bromo-2-(methylsulfonyl)-4-(trifluoromethyl)benzene :
Substitution of -SMe with a methylsulfonyl (-SO₂Me) group and addition of -CF₃ significantly modifies reactivity. The electron-withdrawing -SO₂Me and -CF₃ groups deactivate the ring, directing electrophilic attacks to specific positions. This compound is pivotal in synthesizing fluorinated pharmaceuticals and corrosion inhibitors .1-Isothiocyanato-4-(methylthio)benzene (Compound 55 in ) : The isothiocyanate (-NCS) group replaces bromine, enabling thiol-selective reactions. With a molecular weight of 181.28 g/mol, it is used to prepare thioureas or heterocycles like benzothiazoles, relevant in anticancer drug discovery .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
